(R)-2-Chloro-1-phenylethanol

Chiral synthesis Optical rotation Enantiomeric purity

(R)-2-Chloro-1-phenylethanol (CAS 56751-12-3) is a chiral secondary alcohol that functions as a versatile building block in asymmetric synthesis. It is the (R)-enantiomer of 2-chloro-1-phenylethanol, characterized by a phenyl ring, a hydroxyl group, and a chloromethyl substituent at the chiral center.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 56751-12-3
Cat. No. B1631098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-1-phenylethanol
CAS56751-12-3
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCl)O
InChIInChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1
InChIKeyXWCQSILTDPAWDP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-2-Chloro-1-phenylethanol (CAS 56751-12-3): A Chiral Synthon for Asymmetric Synthesis


(R)-2-Chloro-1-phenylethanol (CAS 56751-12-3) is a chiral secondary alcohol that functions as a versatile building block in asymmetric synthesis. It is the (R)-enantiomer of 2-chloro-1-phenylethanol, characterized by a phenyl ring, a hydroxyl group, and a chloromethyl substituent at the chiral center . This compound serves as a key intermediate in the preparation of enantiopure styrene oxide and various pharmaceuticals, including antidepressants like fluoxetine and tomoxetine [1]. The stereochemical integrity of this compound is paramount for its utility in synthesizing chiral drugs and natural products with defined absolute configuration.

Why Racemic 2-Chloro-1-phenylethanol or Its Enantiomer Cannot Substitute for (R)-2-Chloro-1-phenylethanol


Direct substitution of (R)-2-chloro-1-phenylethanol with its racemate or the (S)-enantiomer is precluded by the strict stereochemical requirements of downstream chiral syntheses. The (R)-enantiomer (CAS 56751-12-3) exhibits a specific optical rotation of [α]20/D −48±2° (c = 2.8% in cyclohexane), while its (S)-counterpart (CAS 70111-05-6) shows [α]20/D +48±2° under identical conditions . These distinct chiroptical properties reflect their opposing three-dimensional configurations, which directly dictate the stereochemical outcome of subsequent reactions. Using the incorrect enantiomer or a racemic mixture in asymmetric synthesis, such as the preparation of chiral epoxides or pharmaceutical intermediates, leads to the formation of diastereomeric products with potentially different or diminished biological activity. The enantiomeric purity of the starting material is therefore a critical control point for ensuring the desired stereochemistry and efficacy of the final product.

Quantitative Differentiation of (R)-2-Chloro-1-phenylethanol from Key Comparators


Enantiomeric Purity and Chiroptical Properties: (R)- vs. (S)-2-Chloro-1-phenylethanol

The (R)-enantiomer (CAS 56751-12-3) and (S)-enantiomer (CAS 70111-05-6) of 2-chloro-1-phenylethanol exhibit distinct and opposite specific optical rotations, confirming their stereochemical purity and enabling unambiguous identification. Sigma-Aldrich specifications for the (R)-enantiomer indicate an optical rotation of [α]20/D −48±2° (c = 2.8% in cyclohexane) and an enantiomeric ratio of ≥99:1 (GC) . In contrast, the (S)-enantiomer displays [α]20/D +48±2° (c = 2.8% in cyclohexane) with an enantiomeric ratio of ≥98.5:1.5 (GC) . This quantitative difference in chiroptical properties is crucial for confirming the identity and stereochemical integrity of the purchased material.

Chiral synthesis Optical rotation Enantiomeric purity

Enzymatic Resolution Efficiency: (R)-2-Chloro-1-phenylethanol vs. (S)-Enantiomer and Racemate

Lipase-catalyzed kinetic resolution of racemic 2-chloro-1-phenylethanol demonstrates high selectivity for the (R)-enantiomer. Using Pseudomonas sp. lipase and 4-chlorophenyl acetate in toluene, the recovered (R)-2-chloro-1-phenylethanol is obtained with 71% ee (E = 210) [1]. The high enantioselectivity (E value) quantifies the enzyme's preference for one enantiomer over the other. In another study using immobilized Lipase PS IM (Pseudomonas cepacia) in n-hexane at 35°C with a water activity of 0.69, both high-purity enantiomers were obtained with ee >99% [2]. This demonstrates the feasibility of producing the (R)-enantiomer in high optical purity via enzymatic resolution, a key consideration for procurement from suppliers employing this green chemistry approach.

Kinetic resolution Lipase Enantioselectivity

Catalytic Asymmetric Reduction: (R)-2-Chloro-1-phenylethanol as Product vs. Substrate Scope

The asymmetric reduction of 2-chloroacetophenone using chiral catalysts directly yields (R)-2-chloro-1-phenylethanol with high enantiomeric excess. A chemoenzymatic approach using an engineered alcohol dehydrogenase (muDH2) produced (R)-2-chloro-1-phenylethanol with 98.1% ee and 99.0% analytical yield [1]. Chemical asymmetric reduction using a chiral rhodium complex, Cp*RhCl[(R,R)-Tsdpen], with a substrate-to-catalyst ratio (S/C) of 1000-5000, affords optically active alcohols with up to 98% ee [2]. These methods highlight the accessibility of the (R)-enantiomer in high optical purity through both enzymatic and chemocatalytic routes, providing alternative sourcing strategies and confirming its viability as a chiral building block.

Asymmetric reduction Chiral catalyst Alcohol dehydrogenase

Chiral HPLC Separation: Baseline Resolution of (R)- and (S)-2-Chloro-1-phenylethanol

The enantiomers of 2-chloro-1-phenylethanol can be baseline-resolved using chiral HPLC, providing a robust analytical method for quality control. On a CHIRALPAK® IB N-5 column (4.6 x 250 mm, 5 µm) with a mobile phase of water/acetonitrile (70/30) at 0.5 mL/min and 25°C, the (R)-enantiomer elutes at 26.7 min and the (S)-enantiomer at 29.3 min, with a resolution (Rs) of 2.98 and a separation factor (α) of 1.12 [1]. This validated method allows for precise quantification of enantiomeric purity and is essential for confirming the identity and quality of (R)-2-chloro-1-phenylethanol upon procurement.

Chiral chromatography Enantiomer separation Analytical method

Physical Property Comparison: (R)-2-Chloro-1-phenylethanol vs. (S)-Enantiomer and Racemate

While the enantiomers of 2-chloro-1-phenylethanol share identical physical properties such as density (1.185 g/mL at 25°C), boiling point (110°C at 6 mmHg), and refractive index (n20/D 1.552), their specific optical rotations are distinct: (R)-enantiomer [α]20/D −48±2° and (S)-enantiomer [α]20/D +48±2° [REFS-1, REFS-2]. The racemic mixture (±)-2-chloro-1-phenylethanol exhibits no optical rotation. This difference is the primary means of distinguishing between enantiomers and confirming enantiomeric purity. Suppliers typically provide a certificate of analysis detailing the specific rotation and enantiomeric ratio (e.g., ≥99:1 for the (R)-enantiomer ), which is critical for verifying the correct stereoisomer.

Physical properties Boiling point Density

Key Application Scenarios for (R)-2-Chloro-1-phenylethanol in Research and Industry


Synthesis of Enantiopure Styrene Oxide for Chiral Epoxide Building Blocks

As demonstrated by the chemoenzymatic approach using engineered alcohol dehydrogenase muDH2, (R)-2-chloro-1-phenylethanol serves as a direct precursor to (R)-styrene oxide with 98.1% ee and 99.0% yield [1]. This application is critical for the preparation of chiral epoxides, which are versatile intermediates in the synthesis of pharmaceuticals and natural products. Procurement of high-purity (R)-2-chloro-1-phenylethanol ensures the stereochemical fidelity of the resulting epoxide, avoiding the need for costly and time-consuming separation of diastereomers later in the synthetic sequence.

Chiral Intermediate for Antidepressant APIs (Fluoxetine, Tomoxetine, Nisoxetine)

(R)-2-Chloro-1-phenylethanol is a key chiral synthon for the synthesis of the antidepressant drugs fluoxetine, tomoxetine, and nisoxetine [2]. The stereochemistry of the (R)-enantiomer is essential for constructing the correct absolute configuration of these active pharmaceutical ingredients (APIs). Using the racemate or the incorrect enantiomer would lead to the formation of undesired stereoisomers, potentially altering the pharmacological profile and requiring additional purification steps. Therefore, sourcing the specified (R)-enantiomer with high enantiomeric purity is a critical quality control measure in the pharmaceutical development and manufacturing process.

Enzymatic Kinetic Resolution Method Development and Biocatalysis Research

The well-documented lipase-catalyzed kinetic resolution of racemic 2-chloro-1-phenylethanol, with an enantioselectivity of E = 210 for the (R)-enantiomer using Pseudomonas sp. lipase [3], makes this compound a valuable substrate for developing and optimizing enzymatic resolution methods. Researchers investigating novel lipases, immobilization techniques, or reaction conditions can utilize (R)-2-chloro-1-phenylethanol as a benchmark substrate to evaluate enzyme performance and enantioselectivity. The availability of a validated chiral HPLC method [4] further supports this application by enabling accurate quantification of enantiomeric excess and yield.

Chiral Building Block for GIP Receptor Agonist Synthesis

Recent patent literature highlights the use of chiral 2-chloro-1-phenylethanol derivatives in the synthesis of novel dihydroisoquinolinone-amide compounds as GIP receptor agonists for treating type 2 diabetes and obesity [5]. While the specific enantiomer is not always disclosed in patent claims, the requirement for a defined stereocenter in the final drug candidate underscores the importance of enantiopure starting materials like (R)-2-chloro-1-phenylethanol. This application demonstrates the compound's continued relevance in the development of new therapeutic agents targeting metabolic diseases.

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